molecular formula C10H21NO B3351833 3-(5-Ethylpiperidin-2-yl)propan-1-ol CAS No. 40235-87-8

3-(5-Ethylpiperidin-2-yl)propan-1-ol

Cat. No.: B3351833
CAS No.: 40235-87-8
M. Wt: 171.28 g/mol
InChI Key: UMAWIPAOFPHRFZ-UHFFFAOYSA-N
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Description

3-(5-Ethylpiperidin-2-yl)propan-1-ol is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the 5-position and a propan-1-ol chain at the 2-position. Piperidine derivatives are widely explored for their biological activity, particularly in central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The ethyl substituent enhances steric bulk and modulates electronic properties, while the propanol side chain may improve solubility and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-(5-ethylpiperidin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-9-5-6-10(11-8-9)4-3-7-12/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWIPAOFPHRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319509
Record name 3-(5-ethylpiperidin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40235-87-8
Record name NSC346488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-ethylpiperidin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylpiperidin-2-yl)propan-1-ol typically involves the reaction of 5-ethylpiperidine with propanal in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylpiperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxyl group to a corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

3-(5-Ethylpiperidin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethylpiperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Implications

Compound Name Core Structure Key Substituents Pharmacological Implications
This compound Piperidine 5-Ethyl, 2-propanol Balanced lipophilicity and solubility; potential CNS activity .
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol () Piperidine-pyrimidine hybrid 5-Ethylpyrimidinyl, 4-propanol Enhanced aromatic stacking for kinase/enzyme targeting; increased molecular rigidity .
3-(5-Phenyl-2H-tetrazol-2-yl)propan-1-ol () Tetrazole 5-Phenyl, 2-propanol Acidic tetrazole (pKa ~4.5) acts as a carboxylic acid bioisostere; cardiovascular applications (e.g., angiotensin II antagonism) .
3-(4-[3-(5-Nitro-1H-indol-1-yl)propyl]piperazin-1-yl)propan-1-ol () Piperazine-nitroindole Nitroindole, piperazine-propanol Piperazine improves solubility; nitroindole enables hydrogen bonding and redox activity (e.g., antimicrobial or anticancer) .
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol () Benzo-dioxolane 6-Bromo, 5-propanol Electron-rich aromatic system for π-π interactions; bromine increases lipophilicity (LogP ~2.8) and metabolic stability .
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol () Nitropyridine Chloro, nitro, methylamino-propanol Strong electron-withdrawing nitro group (σpara ~1.27) enhances electrophilicity; potential antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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